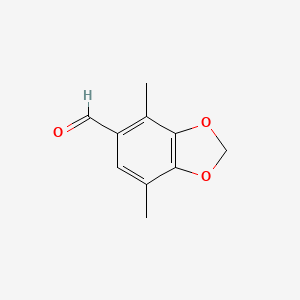
4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzene ring fused with a dioxole ring, and it has two methyl groups and an aldehyde functional group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde typically involves the formylation of a precursor compound. One common method is the formylation of 4,7-dimethyl-1,3-benzodioxole using a formylation mixture and a catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures (around -10°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound may involve similar formylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the isolation and purification steps are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl groups and the aldehyde group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: 4,7-Dimethyl-2H-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4,7-Dimethyl-2H-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Similar structure but with methoxy groups instead of methyl groups.
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: Similar structure but with a propyl group and methoxy groups.
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but with a methylenedioxy group instead of methyl groups.
Uniqueness
4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of two methyl groups and an aldehyde group provides distinct chemical properties compared to its analogs.
Properties
CAS No. |
88631-85-0 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4,7-dimethyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-6-3-8(4-11)7(2)10-9(6)12-5-13-10/h3-4H,5H2,1-2H3 |
InChI Key |
JQOAITQDQLHPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OCO2)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















